ethyl 4-(4-methylphenyl)-2-{[N-(2-methylpropyl)glycyl]amino}thiophene-3-carboxylate
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Overview
Description
ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl ester group, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multiple steps, including the formation of the thiophene ring and the introduction of the functional groups. Common synthetic routes may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Ethyl Ester Group: This step often involves esterification reactions using ethyl alcohol and appropriate carboxylic acid derivatives.
Functional Group Modifications: Amino and acetamido groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:
ETHYL 2-AMINO-5-METHYL-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE: Similar structure but different functional groups.
ETHYL 4-(4-METHYLPHENYL)-2-[(4-PROPOXYBENZOYL)AMINO]THIOPHENE-3-CARBOXYLATE: Similar core structure with variations in the substituents.
The uniqueness of ETHYL 4-(4-METHYLPHENYL)-2-{2-[(2-METHYLPROPYL)AMINO]ACETAMIDO}THIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H26N2O3S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(2-methylpropylamino)acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C20H26N2O3S/c1-5-25-20(24)18-16(15-8-6-14(4)7-9-15)12-26-19(18)22-17(23)11-21-10-13(2)3/h6-9,12-13,21H,5,10-11H2,1-4H3,(H,22,23) |
InChI Key |
ZMNDXSVKWPRMEG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CNCC(C)C |
Origin of Product |
United States |
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